![molecular formula C48H38CoN2O2 B13396129 Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol is a complex organic compound with a molecular weight of 733.8 This compound is characterized by its intricate structure, which includes multiple naphthalene rings and a cobalt center
Preparation Methods
The synthesis of Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivatives, followed by the formation of the imine linkage through a condensation reaction with cyclohexylamine. The final step involves the coordination of cobalt to the organic ligand under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with metal ions, particularly cobalt. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The molecular targets include enzymes and proteins that can bind to the compound, affecting their activity and function. The pathways involved may include redox reactions and coordination chemistry mechanisms.
Comparison with Similar Compounds
Similar compounds include other cobalt complexes with organic ligands, such as cobalt phthalocyanine and cobalt porphyrin complexes. Compared to these, Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol is unique due to its specific structure, which includes multiple naphthalene rings and imine linkages. This unique structure provides distinct electronic and steric properties, making it suitable for specific applications in catalysis and material science.
Properties
Molecular Formula |
C48H38CoN2O2 |
|---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol |
InChI |
InChI=1S/C48H38N2O2.Co/c51-47-35(27-33-15-3-7-21-39(33)45(47)41-23-11-17-31-13-1-5-19-37(31)41)29-49-43-25-9-10-26-44(43)50-30-36-28-34-16-4-8-22-40(34)46(48(36)52)42-24-12-18-32-14-2-6-20-38(32)42;/h1-8,11-24,27-30,43-44,51-52H,9-10,25-26H2; |
InChI Key |
MKNKQBSHZMMJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC3=CC=CC=C3C(=C2O)C4=CC=CC5=CC=CC=C54)N=CC6=CC7=CC=CC=C7C(=C6O)C8=CC=CC9=CC=CC=C98.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



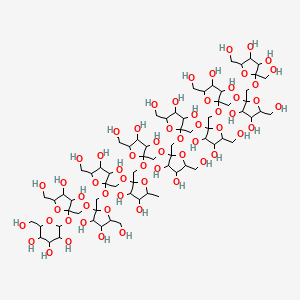
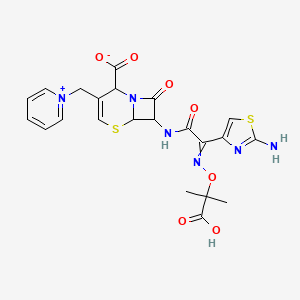
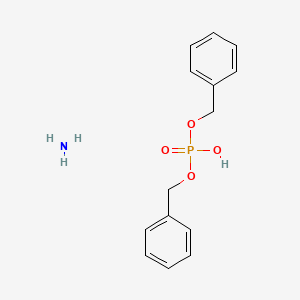

![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
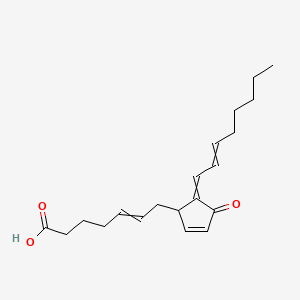


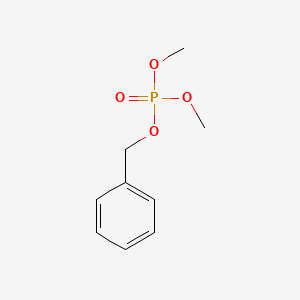
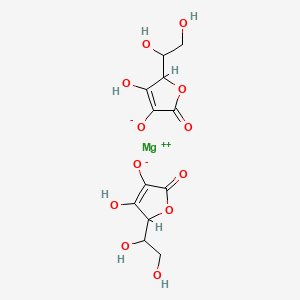
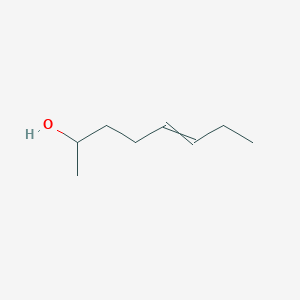
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)
